molecular formula C10H11FO3 B3040513 Methyl 2-fluoro-6-methoxy-3-methylbenzoate CAS No. 2114517-77-8

Methyl 2-fluoro-6-methoxy-3-methylbenzoate

Cat. No. B3040513
M. Wt: 198.19 g/mol
InChI Key: KYIUKIIUOYKLTK-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-methoxy-3-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the benzoate ester family and is known for its high purity and stability.

Scientific Research Applications

Anaerobic Degradation and Methanogenesis

Anaerobic sewage sludge was utilized to enrich a methanogenic m-cresol-degrading consortium. This study found that 6-fluoro-3-methylphenol, a compound structurally related to methyl 2-fluoro-6-methoxy-3-methylbenzoate, was transformed into various metabolites, indicating a demethylation reaction crucial for methanogenesis. The degradation pathway involved the transformation of the methyl group into methane (Londry & Fedorak, 1993).

Synthesis and Chemical Reactions

Efficient methods for the preparation of 2-chloro-6-methylbenzoic acid, a compound similar to methyl 2-fluoro-6-methoxy-3-methylbenzoate, were developed. These methods, based on nucleophilic aromatic substitution and carbonylation, highlight the versatility of such compounds in chemical synthesis (Daniewski, Liu, Püntener & Scalone, 2002).

Antitumor and Antimicrobial Activities

Compounds structurally related to methyl 2-fluoro-6-methoxy-3-methylbenzoate have shown potential in antitumor and antimicrobial activities. For instance, fluorinated 2-arylbenzothiazoles displayed inhibitory activity against various cancer cell lines, and certain derivatives demonstrated significant antibacterial and antifungal activities (Wang et al., 2006); (Helal et al., 2013).

O-Demethylation and Ether Activation

Sporomusa enzymes showed a broad O-methyl ether cleavage capacity, indicating that compounds like methyl 2-fluoro-6-methoxy-3-methylbenzoate could be transformed under anaerobic conditions. This finding is significant in understanding the metabolic pathways of such compounds in different environments (Stupperich, Konle & Eckerskorn, 1996).

properties

IUPAC Name

methyl 2-fluoro-6-methoxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6-4-5-7(13-2)8(9(6)11)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIUKIIUOYKLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-6-methoxy-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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